molecular formula C44H69N15O9S B1662685 adrenorphin

adrenorphin

カタログ番号: B1662685
分子量: 984.2 g/mol
InChIキー: XJOQRTJDYAHKPY-MWSMAVIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adrenorphin, also known as Metorphamide, is an endogenous opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) with the CAS registry number 88377-68-8 . It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . This potent compound acts as a balanced agonist of the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), while showing no effects on δ-opioid receptors . Its high affinity for the μ-opioid receptor is demonstrated by a Ki of 12 nM . Research indicates that this compound exhibits significant analgesic (pain-relieving) activity in vivo . One study on synthesized analogs reported that a modified version of this compound exhibited an analgesic potency 29.1 times that of morphine when administered intracisternally to mice, an effect that was antagonized by naloxone . Additionally, the peptide has been shown to possess respiratory depressive properties . In vitro, this compound has been demonstrated to efficiently suppress nicotine-induced catecholamine production in cultured human pheochromocytoma cells . As an endogenous ligand, this compound is a critical tool for advancing scientific understanding of opioid receptor function and signaling . This product is intended for research purposes only and is not approved for human or veterinary use .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solid-Phase Peptide Synthesis of Adrenorphin

Fmoc-Based Strategy and Resin Selection

The Fmoc/t-Bu strategy dominates contemporary this compound synthesis due to its compatibility with acid-labile side-chain protections. As demonstrated in recent work, Rink amide AM resin (0.60 meq/g) serves as the solid support, enabling C-terminal amidation upon cleavage. Key steps include:

  • Microwave-assisted coupling : All residues except arginine are coupled under microwave irradiation using Oxyma Pure (0.5 M) and DIC (0.5 M) in DMF. Arginine residues, prone to side reactions, are coupled at room temperature to minimize epimerization.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups, with capping via acetic anhydride/DIPEA after each coupling to terminate unreacted chains.
Table 1: Solid-Phase Synthesis Parameters for this compound
Parameter Specification Reference
Resin Rink amide AM (0.60 meq/g)
Coupling Reagents Oxyma Pure/DIC
Arginine Coupling Room temperature, 2-hour reaction
Deprotection Agent 20% piperidine in DMF
Cleavage Cocktail TFA:TIPS:H₂O:DCM (90:2.5:2.5:5)

Cleavage and Global Deprotection

Post-synthesis cleavage employs a trifluoroacetic acid (TFA)-based cocktail containing triisopropylsilane (TIPS) and water to scavenge carbocations. This mixture simultaneously removes t-Bu protections from serine/threonine and trityl groups from histidine, if present. Methionine sulfoxide formation is mitigated by including dithiothreitol during workup, as observed in earlier studies.

Solution-Phase Synthesis of this compound

Fragment Condensation Approach

Classical solution-phase methods, exemplified by Japanese studies in the 1980s, utilize benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protections. The octapeptide is assembled via azide (Az) and mixed anhydride (MA) condensations:

  • C-terminal fragment preparation : Z(OMe)-Gly-Phe-Met(O)-Arg(Mts)-Arg(Mts)-Val-NH₂ is synthesized using succinimide (Su) active esters.
  • Azide coupling : Z(OMe)-D-His-NHNH₂ and Z(OMe)-Tyr-NHNH₂ hydrazides are sequentially condensed with growing peptide chains.
  • Global deprotection : Catalytic hydrogenolysis removes Z groups, while methionine sulfoxide is reduced post-cleavage.

Purification and Characterization

Chromatographic Techniques

  • Gel filtration : Sephadex G-10 or G-15 with 0.5 N acetic acid removes truncated sequences and scavengers.
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Typical retention times for this compound range from 12–14 minutes under 5–40% acetonitrile gradients.

Mass Spectrometry and Bioactivity

MALDI-TOF MS confirms molecular weight (calculated: 984.18 Da; observed: 984.3 ± 0.2 Da). Bioactivity is validated via μ-opioid receptor binding assays (IC₅₀: 1.1 μM) and inhibition of nicotine-induced ATP release in chromaffin cells.

Synthetic Challenges and Optimization

Methionine Oxidation

Methionine oxidation to methionine sulfoxide remains a critical issue. Studies show that synthesizing Met(O) derivatives followed by dithiothreitol reduction restores bioactivity.

Aggregation During Chain Elongation

The hydrophobic Phe-Leu-Val segment promotes aggregation, reducing coupling efficiency. Adding chaotropic agents (e.g., 6 M guanidine HCl) or switching to polar solvents like NMP mitigates this.

Applications in Neuropharmacology

Synthetic this compound enables structure-activity relationship (SAR) studies. Key findings include:

  • C-terminal amidation necessity : Des-amidated analogs show 100-fold reduced μ-receptor affinity.
  • Arginine substitution effects : [D-Arg²] analogs exhibit enhanced metabolic stability but lower potency.

化学反応の分析

反応の種類: アドレノルフィンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

アドレノルフィンは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Adrenorphin has several scientific research applications, including:

作用機序

アドレノルフィンは、μ-およびκ-オピオイド受容体のバランスの取れたアゴニストとして作用することで、その効果を発揮します。これらの受容体に結合し、Gタンパク質共役受容体経路の活性化につながります。その結果、アデニル酸シクラーゼが阻害され、サイクリックアデノシンモノホスフェート(cAMP)レベルが低下し、イオンチャネルのモジュレーションが引き起こされます。 全体的な効果は、神経伝達物質の放出を阻害し、鎮痛作用と呼吸抑制作用をもたらします .

類似の化合物:

    エンケファリン: 類似の受容体結合プロファイルを持つ内因性オピオイドペプチド。

    ダイノルフィン: κ-オピオイド受容体に高い親和性を持つ、別のクラスの内因性オピオイドペプチド。

    エンドルフィン: 強い鎮痛作用を持つ内因性ペプチド.

アドレノルフィンの独自性: アドレノルフィンは、μ-およびκ-オピオイド受容体の両方に対するバランスの取れたアゴニスト活性を持つことが特徴であり、他のオピオイドペプチドは通常、一方の受容体サブタイプに選択性を示します。 さらに、アドレノルフィンのC末端アミド化は、他のオピオイドペプチドとは異なります .

類似化合物との比較

Comparison with Similar Opioid Peptides

Structural and Functional Comparison

Table 1: Key Features of Adrenorphin and Related Peptides
Compound Structure Receptor Affinity (Ki or EC₅₀) Primary Distribution Key Functions
This compound YGGFMRRV-NH₂ MOR: 12 nM Olfactory bulb, hypothalamus Inhibits catecholamine secretion; activates ACKR3
PH-8P Undisclosed* Not reported Overlaps with this compound in rat brain, but distinct regional densities Unknown; potential neuromodulatory role
Dynorphin A YGGFLRRIRPKLKWDNQ KOR: 1–3 nM Hippocampus, spinal cord Stress response, dysphoria, neuroprotection
β-Endorphin YGGFMTSEKSQTPLVT MOR: 1–5 nM Pituitary, hypothalamus Analgesia, reward, immune modulation
Leu-enkephalin YGGFL DOR: 4 nM Striatum, adrenal medulla Pain modulation, motor control

*PH-8P is referenced as a structurally related peptide but lacks detailed structural data in the provided evidence.

Receptor Activation Profiles

This compound’s dual activation of classical opioid receptors and ACKR3 distinguishes it from other peptides. While dynorphin preferentially activates KOR, this compound shows balanced potency across MOR, DOR, KOR, and ACKR3 (EC₅₀ ~10–100 nM) . Critical structural determinants include:

  • N-terminal tyrosine (Y1) : Essential for classical receptor activation but replaceable with phenylalanine (Y1F) for enhanced ACKR3 potency .
  • Phe4 : Mutations here abolish binding to all receptors except F4W, which retains partial ACKR3 activity .
  • Methionine5 (M5): Substitution with leucine (as in dynorphin) shifts preference toward KOR, highlighting this compound’s MOR/ACKR3 selectivity .

Regional Distribution in the Brain

This compound’s distribution contrasts sharply with other opioids:

  • Olfactory bulb: Highest this compound concentration, suggesting roles in olfaction-related behaviors .
  • Hypothalamus : Localized in ventral nuclei neurons and fiber networks (median eminence, paraventricular nucleus), implicating neuroendocrine regulation .
  • In contrast, PH-8P shows overlapping but distinct regional densities, while dynorphin and β-endorphin dominate in the hippocampus and pituitary, respectively .

Key Research Findings

ACKR3 Interaction: this compound’s ability to activate ACKR3 suggests a role in modulating extracellular opioid levels, a function absent in dynorphin or β-endorphin .

Species Conservation : Identified in human, bovine, and rat tissues, indicating evolutionary conservation of its processing and function .

Clinical Potential: this compound’s catecholamine-inhibiting properties could inform therapies for hypertension or pheochromocytoma .

生物活性

Introduction

Adrenorphin, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A through specific proteolytic processing. This octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) exhibits significant biological activity, particularly in modulating pain and catecholamine secretion. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various studies.

This compound is characterized by its C-terminal amidation, which is crucial for its activity as an opioid peptide. It primarily acts as a balanced agonist for μ-opioid (MOR) and κ-opioid (KOR) receptors, while showing no significant effects on δ-opioid receptors (DOR) . The distinct binding affinities and activities of this compound at these receptors contribute to its analgesic and respiratory depressive properties.

Table 1: Receptor Affinity of this compound

Receptor TypeAffinityActivity
μ-opioid (MOR)HighAgonist
κ-opioid (KOR)HighAgonist
δ-opioid (DOR)LowNo effect

Distribution in the Central Nervous System

Research indicates that this compound is widely distributed throughout the mammalian brain, with particularly high concentrations in the olfactory bulb . This unique distribution suggests a specialized role in olfactory processing and possibly other neurophysiological functions.

Case Study: Regional Distribution in Rat Brain

A study conducted using radioimmunoassay techniques demonstrated that this compound levels varied significantly across different brain regions. The highest concentration was found in the olfactory bulb, indicating a potential role in sensory processing .

Regulation of Catecholamine Secretion

This compound has been shown to play a critical role in regulating catecholamine secretion from adrenal medullary cells. In cultured human pheochromocytoma cells, this compound was found to be a more potent inhibitor of catecholamine release than met-enkephalin . The half-maximal inhibitory concentration (IC50) for this compound was determined to be 1.1×1061.1\times 10^{-6} M, compared to 6.5×1056.5\times 10^{-5} M for met-enkephalin.

Table 2: Inhibitory Effects of this compound on Catecholamine Secretion

PeptideIC50 (M)
This compound1.1×1061.1\times 10^{-6}
Met-enkephalin6.5×1056.5\times 10^{-5}
Dynorphin-(1-13)1.0×1061.0\times 10^{-6}
BAM-12P4.5×1064.5\times 10^{-6}

These findings suggest that this compound may have significant implications in stress responses and other physiological processes mediated by catecholamines.

Clinical Implications and Future Research Directions

Given its potent biological activities, this compound may serve as a target for developing therapeutic agents aimed at managing pain and regulating stress responses. Further research is warranted to elucidate its precise mechanisms of action and potential applications in clinical settings.

Q & A

Q. What are the primary biological functions of adrenorphin, and how do its receptor interactions influence experimental design?

this compound is an endogenous opioid octapeptide with high affinity for the μ-opioid receptor (Ki = 12 nM), modulating pain perception, stress responses, and neuroendocrine regulation . Methodologically, researchers should prioritize receptor-binding assays (e.g., radioligand displacement) to quantify this compound’s activity. For example, Miyata et al. (1984) used regional brain distribution studies in rats to map this compound’s localization, requiring tissue homogenization followed by HPLC and radioimmunoassay validation . Experimental designs must account for species-specific receptor expression variations and cross-reactivity with related peptides like β-endorphin.

Q. What validated techniques are recommended for quantifying this compound in complex biological matrices?

  • Sample Preparation: Acid extraction (e.g., 0.1M HCl) combined with centrifugal filtration to isolate low-molecular-weight peptides .
  • Detection: Mass spectrometry (LC-MS/MS) with isotopic labeling for precision, or ELISA with antibodies validated against this compound’s C-terminal sequence (e.g., Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) .
  • Controls: Include spiked recovery samples to assess matrix interference and degradation kinetics, particularly in plasma or cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacological effects of this compound?

Discrepancies often arise from dynamic receptor oligomerization (e.g., μ-δ opioid receptor heterodimers) or tissue-specific metabolism. To address this:

  • Experimental Approach: Use knock-in animal models with fluorescently tagged receptors to visualize real-time this compound-receptor interactions in vivo .
  • Data Analysis: Apply computational models (e.g., molecular dynamics simulations) to predict binding kinetics under physiological conditions .
  • Validation: Compare results with orthogonal methods, such as electrophysiology in brain slices to measure postsynaptic currents .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s role in neuropsychiatric disorders?

  • Participant Stratification: Use biomarkers (e.g., plasma this compound levels, fMRI-based receptor occupancy) to subgroup patients by baseline peptide activity .
  • Ethical Design: Adhere to IRB protocols for human studies, including informed consent for genetic testing (e.g., COMT polymorphisms affecting opioid release ).
  • Data Management: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw mass spectrometry datasets .

Methodological Pitfalls and Solutions

Challenge Solution References
Low this compound stability in serumAdd protease inhibitors (e.g., aprotinin) and freeze samples at -80°C within 30 minutes of collection.
Cross-reactivity in immunoassaysValidate antibodies using knockout animal tissues or CRISPR-edited cell lines lacking μ-opioid receptors.
Poor reproducibility in behavioral assaysStandardize animal housing conditions (e.g., light/dark cycles, diet) and use automated tracking software (e.g., EthoVision).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
adrenorphin
Reactant of Route 2
Reactant of Route 2
adrenorphin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。